Diprotrizoic acid
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Overview
Description
Diprotrizoate, also known as sodium 3,5-dipropionylamino-2,4,6-triiodobenzoate, is a tri-iodobenzoic acid derivative. It is an iodinated contrast medium used in medical imaging, particularly in radiology. This compound is known for its high osmolality and radiopaque properties, making it effective in enhancing the contrast of structures in X-ray-based imaging techniques .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diprotrizoate involves the iodination of benzoic acid derivatives followed by the introduction of propionyl groups. The general synthetic route includes:
Iodination: The starting material, typically a benzoic acid derivative, undergoes iodination using iodine and an oxidizing agent such as nitric acid.
Acylation: The iodinated intermediate is then subjected to acylation with propionyl chloride in the presence of a base like pyridine to introduce the propionyl groups at the 3 and 5 positions.
Industrial Production Methods
Industrial production of diprotrizoate follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, the reactions can be carried out in batch reactors or continuous flow systems.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Diprotrizoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms in diprotrizoate can be substituted with other halogens or functional groups under specific conditions.
Reduction Reactions: The compound can be reduced to form deiodinated derivatives.
Hydrolysis: The acyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents such as halogenating agents (e.g., chlorine, bromine) and catalysts (e.g., iron) are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions are used.
Major Products
Substitution: Halogenated derivatives of diprotrizoate.
Reduction: Deiodinated benzoic acid derivatives.
Hydrolysis: Propionic acid and triiodobenzoic acid.
Scientific Research Applications
Diprotrizoate has several scientific research applications, including:
Medical Imaging: Used as a contrast agent in X-ray imaging to enhance the visibility of internal structures such as blood vessels, urinary system, and gastrointestinal tract.
Pharmacological Studies: Employed in studies to understand the pharmacokinetics and pharmacodynamics of iodinated contrast agents.
Biological Research: Used in experiments to study the effects of high-osmolality compounds on cellular and tissue structures.
Industrial Applications: Utilized in the development of new diagnostic agents and imaging techniques.
Mechanism of Action
Diprotrizoate functions as an iodine-containing X-ray contrast agent. The high electron density of iodine atoms effectively scatters or stops X-rays, creating a clear contrast between different tissues in the imaging process. The compound localizes in specific areas of the body, allowing for detailed visualization of structures .
Comparison with Similar Compounds
Diprotrizoate is chemically similar to other tri-iodobenzoic acid derivatives such as:
Sodium Diatrizoate: Known for its use in gastrointestinal and vascular imaging.
Sodium Acetrizoate: Used in angiography and urography.
Sodium Iothalamate: Employed in computed tomography and other imaging techniques.
Uniqueness
Diprotrizoate’s uniqueness lies in its specific propionyl groups, which may offer distinct pharmacokinetic properties compared to other iodinated contrast agents. This can result in different distribution, metabolism, and excretion profiles, potentially making it more suitable for certain imaging applications .
Properties
CAS No. |
85-16-5 |
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Molecular Formula |
C13H13I3N2O4 |
Molecular Weight |
641.97 g/mol |
IUPAC Name |
2,4,6-triiodo-3,5-bis(propanoylamino)benzoic acid |
InChI |
InChI=1S/C13H13I3N2O4/c1-3-5(19)17-11-8(14)7(13(21)22)9(15)12(10(11)16)18-6(20)4-2/h3-4H2,1-2H3,(H,17,19)(H,18,20)(H,21,22) |
InChI Key |
OIXRDAZPDINJPT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)CC)I |
Origin of Product |
United States |
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